molecular formula C11H12ClNO2S B1463430 Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride CAS No. 1258650-71-3

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride

Cat. No.: B1463430
CAS No.: 1258650-71-3
M. Wt: 257.74 g/mol
InChI Key: ROPZWCSLRQJSTP-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H12ClNO2S and its molecular weight is 257.74 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H12ClFNO2S
  • Molecular Weight : Approximately 275.72 g/mol
  • Structure : The compound features a benzothiophene core, characterized by a fused benzene and thiophene ring, with an amino group and a carboxylate functional group that enhance its reactivity and biological interactions.

Biological Activities

This compound has demonstrated several biological activities:

  • Antimicrobial Activity :
    • Exhibits potential against various bacterial strains, including drug-resistant pathogens.
    • Studies have shown effective inhibition of Mycobacterium tuberculosis transaminase BioA, suggesting its role in tuberculosis treatment .
  • Antitumor Properties :
    • The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
    • It may act through mechanisms involving histone deacetylase inhibition, which is crucial for cancer cell proliferation .
  • Neuroprotective Effects :
    • Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
  • Enzyme Interaction :
    • The compound interacts with specific enzymes and receptors, modulating their activity. The presence of the aminomethyl group enhances binding affinity through hydrogen bonding .

The mechanism of action involves:

  • Targeting Enzymes : The compound binds to enzymes like BioA, crucial for the survival of certain pathogens, disrupting their metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition .
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps maintain cellular integrity under stress conditions .

Case Studies and Research Findings

StudyFindings
Demonstrated inhibition of Mtb BioA with potential as a tuberculosis drug target.
Showed significant antitumor activity in vitro, particularly against breast cancer cell lines.
Highlighted neuroprotective effects in models of oxidative stress-induced neuronal damage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that can yield various derivatives with enhanced biological activities:

  • Fluorinated Analogues : Compounds like methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate have shown increased potency due to the electron-withdrawing effect of fluorine .
  • Substituted Variants : Altering substituents on the benzothiophene core can lead to significant changes in biological activity and selectivity towards specific targets .

Properties

IUPAC Name

methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.ClH/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10;/h2-5H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPZWCSLRQJSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-71-3
Record name methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride
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Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride
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Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride

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